molecular formula C22H22ClN3O5 B3214425 4-Chlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate CAS No. 1144035-02-8

4-Chlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate

Cat. No.: B3214425
CAS No.: 1144035-02-8
M. Wt: 443.9 g/mol
InChI Key: RFBDVQFCNIBMMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine-carboxylate backbone linked to a 3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl chain and a 4-chlorobenzyl group. It belongs to a class of autotaxin inhibitors, which target the enzymatic activity of autotaxin (ATX), a key player in lysophosphatidic acid (LPA) biosynthesis. The benzo[d]oxazol-2-one moiety is critical for binding to the hydrophobic pocket of ATX, while the chlorinated benzyl group modulates pharmacokinetic properties such as lipophilicity and metabolic stability .

Properties

IUPAC Name

(4-chlorophenyl)methyl 4-[3-oxo-3-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O5/c23-17-4-1-15(2-5-17)14-30-22(29)26-11-9-25(10-12-26)8-7-19(27)16-3-6-18-20(13-16)31-21(28)24-18/h1-6,13H,7-12,14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBDVQFCNIBMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)C2=CC3=C(C=C2)NC(=O)O3)C(=O)OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate is a novel compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a piperazine moiety and a benzo[d]oxazole derivative. Its molecular formula is C19H22ClN5O3C_{19}H_{22}ClN_{5}O_{3}, with a molecular weight of approximately 424.32 g/mol. The presence of the chlorobenzyl group and the oxo-functionalities suggest potential interactions with biological targets.

Biological Activity

Antimicrobial Activity
Research indicates that derivatives of piperazine, including those similar to this compound, exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi due to their ability to disrupt cell membrane integrity or interfere with metabolic pathways .

Anticancer Potential
The compound's structural features suggest potential anticancer activity. Benzimidazole derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle progression .

Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological activities. The compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in treating mood disorders. Preliminary findings suggest that modifications in the piperazine structure can enhance affinity for serotonin receptors .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways, such as squalene synthase and cholesterol synthesis .
  • Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS), potentially leading to altered neurotransmitter release and improved mood regulation .
  • Cell Cycle Arrest : Evidence suggests that related compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of piperazine derivatives against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at low concentrations (IC50 values ranging from 10 to 50 µg/mL) .
  • Cytotoxicity in Cancer Cells : In vitro assays demonstrated that a benzimidazole derivative exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .
  • Neuropharmacological Assessment : A recent study assessed the effects of piperazine derivatives on serotonin receptor modulation, showing enhanced binding affinity compared to standard antidepressants .

Comparison with Similar Compounds

Key Research Findings

  • Potency Hierarchy : 3,5-Dichloro > 4-Chloro > 5-Chloro-2-methoxy .
  • Synthetic Feasibility : Piperazine intermediates are readily functionalized via nucleophilic substitution or coupling reactions (e.g., T3P-mediated amidation) .
  • Safety Profile : Dichloro derivatives exhibit higher toxicity (H315, H319), likely due to increased lipophilicity and membrane disruption .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and what key intermediates are involved?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation and cyclization. For example, a piperazine core can be functionalized with a 3-oxo-propyl chain using carbodiimide coupling agents (e.g., EDCI/HOBt) under anhydrous conditions (DMF, 60°C). The benzoxazolone moiety can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling . Key intermediates include the 2-oxo-2,3-dihydrobenzo[d]oxazole derivative and the 4-chlorobenzyl-protected piperazine precursor.

Q. How can spectroscopic techniques (NMR, UV-Vis) be optimized for characterizing this compound?

  • Methodological Answer :

  • NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 6.8–8.2 ppm) and piperazine methylene signals (δ 3.0–4.0 ppm). 2D NMR (COSY, HSQC) aids in assigning overlapping peaks .
  • UV-Vis : Analyze absorption maxima (e.g., ~230–297 nm) in methanol to confirm π→π* transitions in the benzoxazolone and chlorophenyl groups .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis of the ester and benzoxazolone groups. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) every 3 months .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding to targets like Akt1 or kinases. Optimize force fields (AMBER/CHARMM) for the benzoxazolone’s keto-enol tautomerism. Validate with MD simulations (GROMACS) to assess binding stability . Cross-reference with crystallographic data from similar compounds (e.g., triclinic crystal systems, α/β angles) .

Q. What experimental strategies resolve contradictions in activity data across different assay conditions?

  • Methodological Answer :

  • Assay Design : Compare results from cell-free (e.g., fluorescence polarization) vs. cell-based (e.g., luciferase reporter) assays. Vary pH (5.0–8.0) to test the compound’s stability in lysosomal environments .
  • Data Analysis : Apply multivariate statistics (PCA) to isolate variables (e.g., solvent polarity, temperature) causing discrepancies. Use Hill slopes to assess cooperative binding effects .

Q. How can synthetic challenges (e.g., low yield in cyclization steps) be mitigated?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)₂/XPhos or CuI/L-proline for C–N bond formation. Optimize solvent polarity (toluene vs. DMF) to favor cyclization .
  • Reaction Monitoring : Use in-situ FTIR to track carbonyl intermediates (1700–1750 cm⁻¹) and adjust stoichiometry dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
4-Chlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.